Obeldesivir

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

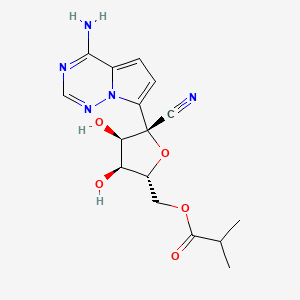

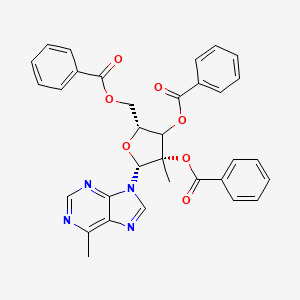

The synthesis of obeldesivir involves the esterification of GS-441524 with isobutyric acid. The process begins with the protection of the hydroxyl groups on GS-441524 using acetonide protection. This intermediate is then coupled with isobutyric acid using carbodiimide as a coupling agent. The final step involves the deprotection of the hydroxyl groups to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and safety of the final product .

化学反应分析

Types of Reactions

Obeldesivir undergoes hydrolysis to release its parent nucleoside, GS-441524. This hydrolysis is facilitated by esterases present in the body . The released GS-441524 is then phosphorylated to its active triphosphate form, GS-443902, which exhibits broad-spectrum antiviral activity .

Common Reagents and Conditions

Hydrolysis: Esterases in the body

Phosphorylation: Nucleoside kinase, adenylate kinase, and nucleotide diphosphate kinase

Major Products Formed

Hydrolysis Product: GS-441524

Phosphorylation Product: GS-443902

科学研究应用

Obeldesivir has shown significant potential in the treatment of COVID-19. It is being investigated for its efficacy in reducing viral load and preventing lung pathology in various animal models, including mice and monkeys . Additionally, this compound has demonstrated antiviral activity against multiple coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV . Its oral bioavailability makes it a promising candidate for outpatient treatment, reducing the need for intravenous administration .

作用机制

Obeldesivir is hydrolyzed to GS-441524, which is then converted to GS-443902, an active triphosphate form. GS-443902 acts as an ATP analogue and inhibits the RNA-dependent RNA polymerase of the virus, thereby blocking viral RNA synthesis . This mechanism is similar to that of remdesivir, but this compound offers the advantage of oral administration due to its improved bioavailability .

相似化合物的比较

Similar Compounds

Remdesivir: An intravenous antiviral drug that also releases GS-443902 but through a different metabolic pathway.

Molnupiravir: An oral antiviral drug that targets the viral RNA-dependent RNA polymerase through a different mechanism.

Nirmatrelvir: An inhibitor of the SARS-CoV-2 3CL main protease, administered in combination with ritonavir.

Uniqueness of Obeldesivir

This compound stands out due to its oral bioavailability, which allows for easier administration compared to remdesivir. Its ability to be metabolized by enzymes evenly expressed throughout the body, rather than being concentrated in the liver, provides a more consistent therapeutic effect .

属性

CAS 编号 |

2647441-36-7 |

|---|---|

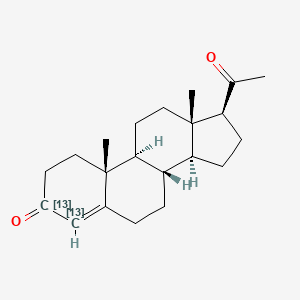

分子式 |

C16H19N5O5 |

分子量 |

361.35 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C16H19N5O5/c1-8(2)15(24)25-5-10-12(22)13(23)16(6-17,26-10)11-4-3-9-14(18)19-7-20-21(9)11/h3-4,7-8,10,12-13,22-23H,5H2,1-2H3,(H2,18,19,20)/t10-,12-,13-,16+/m1/s1 |

InChI 键 |

YIHPGVCWGSURHO-VSBTWAGUSA-N |

手性 SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O |

规范 SMILES |

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

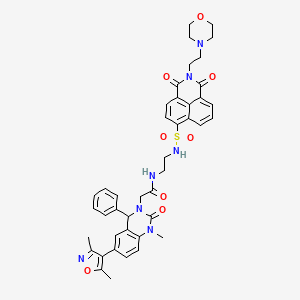

![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

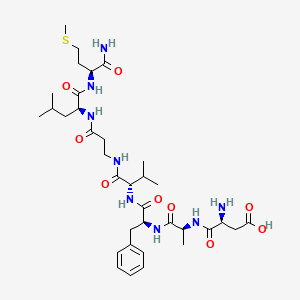

![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)